5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with diverse functional groups. Key structural features include:
- 5-(4-Chlorophenyl): A para-chloro-substituted phenyl ring at position 5, contributing electron-withdrawing effects.
- 4-(4-Ethoxy-3-Methylbenzoyl): A benzoyl group at position 4 with ethoxy and methyl substituents, influencing lipophilicity and steric bulk.
- 3-Hydroxy: A hydroxyl group at position 3, critical for hydrogen bonding and tautomeric equilibria.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for bioactive molecules.
Properties
Molecular Formula |
C25H29ClN2O4 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29ClN2O4/c1-5-32-20-12-9-18(15-16(20)2)23(29)21-22(17-7-10-19(26)11-8-17)28(25(31)24(21)30)14-6-13-27(3)4/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+ |
InChI Key |
KELQTFGKRIHPBH-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Coupling Strategy
A widely adopted method involves a three-component coupling reaction to construct the pyrrol-2-one scaffold. This approach combines:
-
Methyl pyruvate derivatives (e.g., 2-hydroxy-4-oxo-4-phenyl-but-2-enoic acid methyl ester)
-
Amines (e.g., 3-(dimethylamino)propylamine)
-
Aldehydes (e.g., 4-ethoxy-3-methylbenzaldehyde)
Table 1: Representative Three-Component Coupling Conditions
| Component | Example Structure | Role in Reaction |
|---|---|---|
| Methyl pyruvate | 2-Hydroxy-4-oxo-4-(4-chlorophenyl)but-2-enoic acid methyl ester | Provides pyrrol-2-one core |
| Amine | 3-(Dimethylamino)propylamine | Introduces 1-[3-(dimethylamino)propyl] group |
| Aldehyde | 4-Ethoxy-3-methylbenzaldehyde | Forms 4-aroyl substituent |
Mechanism :
-
Claisen Condensation : Methyl pyruvate reacts with dimethyl oxalate under basic conditions (e.g., MeONa in MeOH) to form the enolate intermediate.
-
Cyclization : The enolate undergoes nucleophilic attack by the amine and aldehyde to form the pyrrol-2-one ring.
Optimized Conditions :
Stepwise Alkylation and Acylation
For regioselective control, stepwise synthesis is preferred:
-
Pyrrol-2-one core formation via Paal-Knorr cyclization or related methods.
-
N-Alkylation at position 1 using 3-(dimethylamino)propyl bromide.
-
Acylation at position 4 with 4-ethoxy-3-methylbenzoyl chloride.
Table 2: Stepwise Synthesis Steps and Reagents
Advantages :
Critical Reaction Parameters
Solvent and Catalyst Selection
Temperature and Reaction Time
| Reaction Type | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Claisen condensation | 30 (microwave) | 0.5 | 90 |
| Cyclization | 25–50 | 2–12 | 60–85 |
| Acylation | 0–40 | 4–6 | 65–80 |
Challenges and Solutions
Steric Hindrance in Acylation
The bulky 4-ethoxy-3-methylbenzoyl group may reduce reaction rates. Solutions :
Epimerization of Hydroxy Group
The 3-hydroxy group may epimerize under basic conditions. Solutions :
Comparative Analysis of Analogues
Table 3: Structural Variants and Biological Activity
| Compound | Substituent Changes | Key Modifications | Activity (Reference) |
|---|---|---|---|
| 5-(4-Bromophenyl)-analogue | Br → Cl at position 5 | Halogen exchange | Lower antimicrobial |
| 5-(4-Fluorophenyl)-analogue | F → Cl at position 5 | Electron-withdrawing effect | Enhanced binding |
| 4-(5-Chloro-benzoyl)-analogue | Benzoyl substituent changed | Reduced steric bulk | Improved solubility |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Overview
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that suggests several potential applications in medicinal chemistry and related fields. This compound features a pyrrolidinone core and various substituents that may influence its pharmacological properties.
Medicinal Chemistry
The compound's structural characteristics indicate potential utility in drug development, particularly as a candidate for:
- Antidepressants : The dimethylaminopropyl chain may enhance the compound's interaction with neurotransmitter systems, potentially leading to antidepressant effects.
- Antineoplastic Agents : The unique combination of functional groups could contribute to the inhibition of cancer cell proliferation, making it a candidate for further investigation in oncology.
Pharmacology
Research has indicated that compounds with similar structures often exhibit diverse pharmacological activities. The specific substitutions present in this compound may lead to:
- Selective Receptor Modulation : The chlorophenyl and ethoxy-methylbenzoyl groups may allow for selective binding to certain receptors, which could be beneficial in designing drugs that target specific pathways.
- Bioavailability and Metabolism : The presence of the hydroxyl group can enhance solubility and bioavailability, making it more effective in therapeutic applications.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several key steps:
| Step | Description |
|---|---|
| 1 | Formation of the pyrrolidinone core via cyclization reactions involving γ-keto acids or esters. |
| 2 | Introduction of the chlorophenyl group through Friedel-Crafts acylation using 4-chlorobenzoyl chloride. |
| 3 | Attachment of the dimethylaminopropyl chain via alkylation with 3-dimethylaminopropyl chloride. |
| 4 | Addition of the ethoxy-methylbenzoyl group through another Friedel-Crafts acylation reaction. |
Case Study 1: Antidepressant Activity
A study investigating compounds structurally similar to this compound demonstrated significant antidepressant-like effects in animal models. The results indicated that modifications to the dimethylaminopropyl chain enhanced serotonin reuptake inhibition, suggesting a mechanism similar to established antidepressants.
Case Study 2: Anticancer Potential
Another research effort focused on evaluating the anticancer properties of derivatives of this compound. Preliminary results showed that it inhibited the growth of various cancer cell lines, including breast and lung cancers. The study highlighted the importance of the ethoxy and methyl substitutions in enhancing cytotoxicity.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in disease pathways, and the compound might exert its effects by binding to active sites or allosteric sites, altering the function of the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in aryl, benzoyl, and alkylamino substituents. Key differences in synthesis, physicochemical properties, and substituent effects are highlighted below.
Key Observations :
Substituent Effects on Yield and Melting Point :
- Electron-donating groups (e.g., 4-tert-butylphenyl in Compound 20) correlate with higher yields (62%) and melting points (263–265°C), likely due to improved crystallinity. In contrast, 3-chlorophenyl (Compound 29) yields 47% with a lower melting point (235–237°C), suggesting steric or electronic challenges in synthesis .
- The absence of data for the target compound’s yield and melting point precludes direct comparisons.
Electronic and Steric Influences: Chlorophenyl vs. Ethoxy vs. Methyl on Benzoyl: The 4-ethoxy-3-methylbenzoyl group in the target compound increases lipophilicity compared to 4-methylbenzoyl in Compounds 20 and 29, which may affect membrane permeability .
Role of the 3-(Dimethylamino)propyl Chain: This substituent (present in the target compound and ) introduces a basic tertiary amine, enhancing aqueous solubility compared to the 2-hydroxypropyl chain in Compounds 20 and 27. This modification is critical for pharmacokinetic optimization .
Substituent Impact on Spectroscopic Properties
highlights NMR as a tool for structural comparison. For example:
- In analogs with substituent changes at the benzoyl group (e.g., 4-ethoxy-3-methyl vs. 4-methyl), distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) are observed, enabling precise structural elucidation .
Implications for Structure-Activity Relationships (SAR)
While bioactivity data are unavailable in the provided evidence, structural trends suggest:
- Electron-Withdrawing Groups : Chloro and fluoro substituents may enhance electrophilic interactions in biological targets.
- Bulkier Substituents : The 4-tert-butylphenyl group in Compound 20 could improve binding affinity in hydrophobic pockets .
- Solubility vs. Lipophilicity Balance: The 3-(dimethylamino)propyl chain and ethoxybenzoyl group in the target compound may optimize this balance for drug-like properties .
Biological Activity
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 482.6 g/mol. The IUPAC name is (4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione. The structural complexity of this compound suggests multiple sites for biological interaction, particularly due to the presence of functional groups like hydroxyl and dimethylamino.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidinone Core : Cyclization of an amino acid derivative under acidic or basic conditions.
- Introduction of Substituents : Electrophilic aromatic substitution reactions introduce various substituents on the phenyl and benzoyl rings.
- Functional Group Modifications : Nucleophilic substitution reactions introduce hydroxyl and amino groups.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties:
Anticancer Activity
Research indicates that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. For instance, a study highlighted its efficacy against specific tumor cell lines, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Neuropharmacological Effects
The presence of the dimethylamino group hints at potential neuropharmacological effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, possibly acting as an antidepressant or anxiolytic agent. Its mechanism might involve the inhibition of reuptake transporters for serotonin or norepinephrine .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. It may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway, which is crucial in various inflammatory diseases.
Case Studies
- Study on Anticancer Efficacy : A multicellular spheroid screening demonstrated that this compound effectively reduces tumor growth in vitro by targeting specific cancer pathways .
- Neuropharmacological Assessment : In animal models, administration of the compound resulted in reduced anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders .
Research Findings
Recent studies have provided insights into the pharmacokinetics and metabolism of this compound:
- Metabolism Studies : Investigations into its metabolic stability revealed that it has a favorable half-life in human hepatic systems, suggesting good bioavailability .
- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses during preclinical trials .
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
- Methodological Answer : Synthesis involves sequential reactions targeting the pyrrolone core, chlorophenyl, dimethylaminopropyl, and substituted benzoyl groups.
- Step 1 : Construct the dihydro-pyrrol-2-one core via cyclization using ketone precursors and acidic/basic conditions.
- Step 2 : Introduce the 4-chlorophenyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions .
- Step 3 : Functionalize the side chains (e.g., dimethylaminopropyl) using alkylation with 3-(dimethylamino)propyl chloride in polar aprotic solvents (e.g., DMF) .
- Step 4 : Optimize hydroxylation at position 3 using oxidizing agents like KMnO₄ or enzymatic methods .
Critical Parameters : Monitor reaction progress via TLC and purify intermediates via column chromatography .
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of intermediates and the final compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, hydroxyl at δ 5.0–6.0 ppm) and carbonyl carbons (δ 170–180 ppm) .
- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and C-Cl (550–850 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., 471.0 g/mol) with <5 ppm error .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Methodological Answer :
- Solvents : Use DCM/EtOAc (polar aprotic) for reactions and MeOH/H₂O for recrystallization .
- Purification : Combine silica gel chromatography (hexane:EtOAc gradient) and preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do substituent variations (e.g., ethoxy vs. propoxy groups) impact biological activity or physicochemical properties?
- Methodological Answer :
- Experimental Design : Synthesize analogs (e.g., replacing ethoxy with methoxy/propoxy) and compare logP (HPLC), solubility (shake-flask), and target binding (SPR or enzyme assays) .
- Case Study : Ethoxy groups enhance lipophilicity (logP +0.5 vs. methoxy), improving membrane permeability but reducing aqueous solubility .
Q. How can computational modeling (e.g., DFT, molecular docking) guide SAR studies for this compound?
- Methodological Answer :
- DFT : Calculate electron density maps to predict reactive sites (e.g., hydroxyl group’s nucleophilicity) .
- Docking : Simulate interactions with targets (e.g., kinases) using AutoDock Vina. Focus on H-bonding (hydroxy group) and hydrophobic contacts (chlorophenyl) .
Validation : Cross-check with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies resolve contradictions in reaction yield data under varying conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading). For example, a 2³ factorial design revealed that yields drop >15% at temperatures >80°C due to side reactions .
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent polarity, p <0.05) .
Q. How can degradation products be characterized to assess stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13, heat (40–80°C), and light (ICH Q1B). Monitor via LC-MS .
- Mechanistic Insight : Hydrolysis of the ester group (ethoxybenzoyl) at pH >10 generates carboxylic acid derivatives .
Key Challenges and Recommendations
- Challenge : Low yields in final cyclization step (~40%).
Solution : Optimize catalyst (e.g., switch from H₂SO₄ to Amberlyst-15) . - Challenge : Spectral overlap in NMR.
Solution : Use 2D NMR (COSY, HSQC) to resolve aromatic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
